N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by:
- Aryl group: A 2-chloro-4,6-dimethylphenyl moiety, contributing to lipophilicity and steric bulk.
- Triazole core: A 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a thiophen-2-yl group at position 3.
- Sulfanylacetamide linkage: A thioether bridge connecting the triazole to the acetamide group.
Its structural complexity enables diverse interactions with biological targets, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C19H19ClN4OS2 |
|---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4OS2/c1-4-7-24-18(15-6-5-8-26-15)22-23-19(24)27-11-16(25)21-17-13(3)9-12(2)10-14(17)20/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
DKSLHBLVBLMMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with potential biological activity. Its complex structure includes a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN5OS |
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | IRXRTLLMFMAMQL-UHFFFAOYSA-N |
The compound's structure suggests a potential for various biological interactions due to the presence of multiple functional groups.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophenes and triazoles have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Case Study: Antimicrobial Efficacy
A study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL against resistant strains of S. aureus and E. faecium . The introduction of specific substituents significantly enhanced their antimicrobial activity.
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against human lung adenocarcinoma (A549) and colorectal cancer (Caco-2) cell lines.
Research Findings
In vitro studies indicated that certain derivatives led to significant cell death in these cancer lines at concentrations as low as 10 µM . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has highlighted that similar compounds can inhibit phospholipase A2 (PLA2), an enzyme implicated in various pathological conditions.
The inhibition of PLA2 by these compounds suggests a mechanism where they bind to the active site of the enzyme, preventing substrate access and thereby modulating inflammatory responses . This property could be leveraged for therapeutic applications in diseases characterized by excessive inflammation.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research indicates that compounds with similar structures to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can effectively combat bacterial and fungal infections by disrupting cell wall synthesis or inhibiting key metabolic pathways .
2. Anticancer Potential:
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Molecular docking studies have shown promising interactions between the compound and cancer-related targets, indicating its potential as a lead compound for further development in cancer therapy .
3. Anti-inflammatory Effects:
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
1. Fungicides:
Given its structural similarity to other triazole compounds known for their fungicidal properties, this compound may be explored as a fungicide in agricultural practices. Triazoles are widely used to control fungal pathogens in crops by inhibiting ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
2. Herbicidal Activity:
Research into related compounds has indicated potential herbicidal properties as well. The ability of these compounds to interfere with plant growth processes could be leveraged to develop new herbicides that target specific weed species without harming crops .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound 1 : N-(2-Chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- 4-position substituent : Ethyl group (vs. allyl in the target compound).
- 5-position substituent : Furan-2-yl (vs. thiophen-2-yl).
- Impact :
- The allyl group in the target compound may enhance reactivity due to its unsaturated bond, while furan’s oxygen atom (vs. thiophene’s sulfur) could reduce electron density, affecting binding affinity.
Compound 2 : N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Aryl group : 3-chloro-4-methoxyphenyl (vs. 2-chloro-4,6-dimethylphenyl).
- 5-position substituent : Pyridin-2-yl (vs. thiophen-2-yl).
Variations in Aromatic Substituents
Compound 3 : N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Aryl group : 2-ethoxyphenyl (vs. 2-chloro-4,6-dimethylphenyl).
Compound 4 : N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Triazole substituents : Pyrrole at position 4 (vs. allyl).
- Aryl group : 5-chloro-2-methoxyphenyl.
- Impact :
- Pyrrole’s planar structure may enhance π-π stacking interactions, but the absence of an allyl group could limit conformational flexibility.
Functional Group Modifications
Compound 5 : 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Key Differences :
- Triazole substituents : A tetrahydropyrimidinyl group (vs. thiophen-2-yl).
- Impact :
- The tetrahydropyrimidinyl group introduces hydrogen-bonding capability, which may improve target binding but reduce membrane permeability.
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 3 |
|---|---|---|---|
| LogP | 3.8 (estimated) | 3.2 | 2.9 |
| Solubility (µg/mL) | 12 | 45 | 60 |
| Molecular Weight | 456.9 | 442.8 | 438.9 |
Key Findings and Uniqueness
The target compound’s allyl-thiophene-triazole-acetamide architecture distinguishes it from analogs:
- Thiophene Moiety : Offers superior hydrophobic interactions compared to furan or pyridine .
- Chloro-dimethylphenyl Group : Balances lipophilicity and metabolic stability better than ethoxy or methoxy substituents .
Studies suggest that minor structural changes (e.g., ethyl to allyl, furan to thiophene) significantly alter bioactivity, underscoring the importance of substituent optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
